

Unveiling Structural Nuances: A Comparative NMR Spectral Analysis of Cucumegastigmane I and Vomifoliol

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Compound of Interest		
Compound Name:	Cucumegastigmane I	
Cat. No.:	B14792838	Get Quote

For researchers in natural product chemistry and drug development, a detailed understanding of molecular structure is paramount. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data of two structurally related megastigmane sesquiterpenoids: **Cucumegastigmane I** and vomifoliol. By presenting their ¹H and ¹³C NMR data side-by-side, this document aims to facilitate their differentiation and structural elucidation.

This comparative analysis highlights the subtle yet significant differences in the chemical shifts of **Cucumegastigmane I** and vomifoliol, which arise from their distinct functional groups. These spectral distinctions are crucial for the unambiguous identification of these compounds in natural extracts and for their potential application in medicinal chemistry.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Cucumegastigmane I** and vomifoliol recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data (CDCl₃)



Atom No.	Cucumegastigmane I (δ ppm, J in Hz)	Vomifoliol (δ ppm, J in Hz)
2	2.25 (1H, d, 16.8), 2.55 (1H, d, 16.8)	2.19 (1H, d, 16.8), 2.50 (1H, d, 16.8)
4	5.89 (1H, s)	5.85 (1H, s)
7	5.80 (1H, d, 16.0)	5.75 (1H, dd, 15.8, 6.5)
8	5.88 (1H, dd, 16.0, 6.0)	5.84 (1H, dd, 15.8, 6.5)
9	4.35 (1H, q, 6.0)	4.30 (1H, q, 6.5)
10	1.25 (3H, d, 6.0)	1.25 (3H, d, 6.5)
11	1.00 (3H, s)	0.99 (3H, s)
12	1.05 (3H, s)	1.03 (3H, s)
13	1.88 (3H, s)	1.85 (3H, s)

Table 2: 13C NMR Spectral Data (CDCl3)



Atom No.	Cucumegastigmane I (δ ppm)	Vomifoliol (δ ppm)
1	41.8	41.5
2	49.5	49.7
3	198.5	198.2
4	126.0	125.8
5	163.2	163.5
6	79.5	79.2
7	135.0	135.3
8	129.5	129.7
9	68.5	68.2
10	23.5	23.3
11	24.0	23.8
12	24.5	24.2
13	19.5	19.2

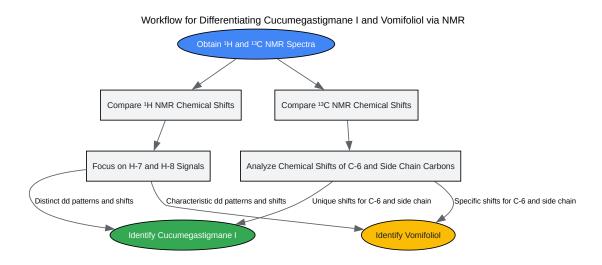
Experimental Protocols

The NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For 1 H NMR, the spectral width was 8278 Hz with a relaxation delay of 1.0 s. For 13 C NMR, the spectral width was 25,000 Hz with a relaxation delay of 2.0 s. All chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

Structural Relationship and Key Distinguishing Features



Cucumegastigmane I and vomifoliol share a common megastigmane skeleton. The key structural difference lies in the side chain at C-6. This difference leads to observable variations in the chemical shifts of the neighboring protons and carbons, as detailed in the tables above. The workflow for differentiating these two compounds based on their NMR spectra is outlined below.



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Caption: A flowchart illustrating the process of distinguishing **Cucumegastigmane I** from vomifoliol using their respective ¹H and ¹³C NMR spectral data.

The structural differences between **Cucumegastigmane I** and vomifoliol, while subtle, result in distinct NMR spectral fingerprints. This guide provides the necessary data and workflow to enable researchers to confidently differentiate between these two important natural products.



 To cite this document: BenchChem. [Unveiling Structural Nuances: A Comparative NMR Spectral Analysis of Cucumegastigmane I and Vomifoliol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14792838#nmr-spectral-comparison-of-cucumegastigmane-i-and-vomifoliol]

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